1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine 1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20140625
InChI: InChI=1S/C7H13N3O2S/c1-5-9-6(4-13(3,11)12)7(8)10(5)2/h4,8H2,1-3H3
SMILES:
Molecular Formula: C7H13N3O2S
Molecular Weight: 203.26 g/mol

1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC20140625

Molecular Formula: C7H13N3O2S

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine -

Specification

Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
IUPAC Name 2,3-dimethyl-5-(methylsulfonylmethyl)imidazol-4-amine
Standard InChI InChI=1S/C7H13N3O2S/c1-5-9-6(4-13(3,11)12)7(8)10(5)2/h4,8H2,1-3H3
Standard InChI Key ZCQAPKQIACWOTN-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(N1C)N)CS(=O)(=O)C

Introduction

Chemical Structure and Molecular Properties

The compound features a central imidazole ring substituted with:

  • Two methyl groups at the 1- and 2-positions.

  • A (methylsulfonyl)methyl group at the 4-position.

  • An amine group at the 5-position.

Molecular Data Table

PropertyValueSource
Molecular FormulaC₇H₁₃N₃O₂S
Molecular Weight203.26 g/mol
SMILES NotationCc1nc(CS(C)(=O)=O)c(N)n1C
CAS Number1707571-42-3

The methylsulfonyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the imidazole core. Key steps include:

  • Imidazole Ring Formation: Cyclization of appropriately substituted precursors, such as diamines or carbonyl compounds, under acidic or basic conditions .

  • Introduction of the Methylsulfonylmethyl Group: Alkylation or nucleophilic substitution reactions using methylsulfonylmethyl halides .

  • Methylation: Quaternization of the imidazole nitrogen atoms using methylating agents like dimethyl sulfate .

A representative synthetic route is outlined below:

  • Step 1: Reaction of 4-aminoimidazole with methylsulfonylmethyl chloride to introduce the sulfonylmethyl group.

  • Step 2: Sequential methylation using iodomethane in the presence of a base to install the 1,2-dimethyl substituents.

Industrial scalability remains challenging due to the need for precise control over regioselectivity and purification .

Biological Activities and Mechanisms

Although direct pharmacological data for this compound are sparse, structurally related imidazole derivatives exhibit:

  • Enzyme Inhibition: Interaction with cytochrome P450 isoforms and kinases due to the sulfonyl group’s affinity for active-site lysines .

  • Antimicrobial Potential: Analogous nitroimidazoles show activity against Mycobacterium tuberculosis via nitroreductase-mediated bioactivation .

Comparative Activity Table

CompoundTargetIC₅₀ (μM)Source
1,2-Dimethyl analogCYP3A412.3
4-NitroimidazoleMtb Nitroreductase0.45

Hypothesized Mechanism: The methylsulfonyl group may act as a hydrogen bond acceptor, stabilizing interactions with biological targets like inflammatory mediators .

Applications in Drug Discovery

This compound’s unique structure positions it as a candidate for:

  • COX-2 Inhibition: Methylsulfonyl groups are key pharmacophores in selective cyclooxygenase-2 inhibitors (e.g., Celecoxib) .

  • Anticancer Agents: Imidazole derivatives modulate apoptosis pathways via kinase inhibition .

Comparative Analysis with Structural Analogs

Analog Comparison Table

CompoundStructural FeaturesKey Differences
1,2-DimethylimidazoleBasic dimethyl substitutionLacks sulfonyl group
4-(Methylsulfonyl)benzeneAromatic sulfonyl compoundNo heterocyclic core
OmeprazoleBenzimidazole sulfoxideDifferent ring system

The 1,2-dimethyl-4-((methylsulfonyl)methyl) substitution confers enhanced metabolic stability compared to simpler imidazoles .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis necessitates optimization for yield and purity .

  • Safety Profiling: Mutagenicity risks associated with nitroimidazoles are mitigated here, but in vitro toxicity studies are needed.

  • Target Identification: High-throughput screening could elucidate specific biological targets.

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